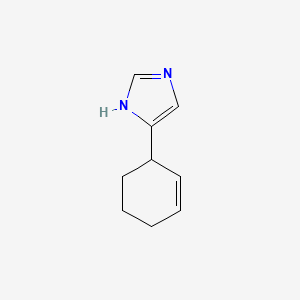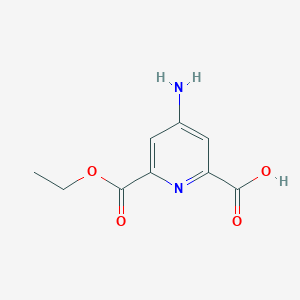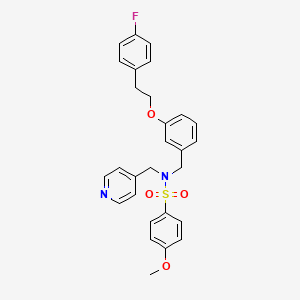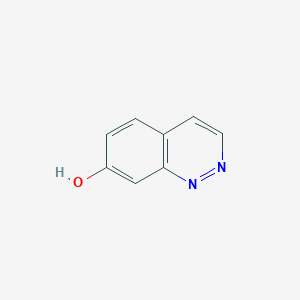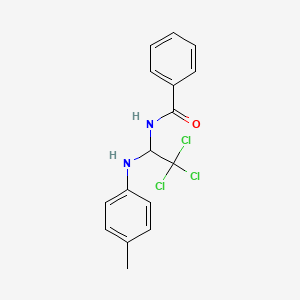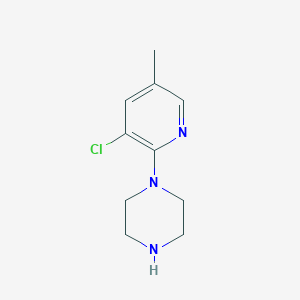
(3R)-Ethyl 3-hydroxycyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is characterized by its cyclohexane ring substituted with an ethyl group, a hydroxyl group, and a carboxylate group. Its unique structure and stereochemistry make it a valuable compound in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of ethyl 3-oxocyclohexane-1-carboxylate using a chiral catalyst to ensure the formation of the (3R) enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate may involve large-scale hydrogenation processes. The precursor compound, ethyl 3-oxocyclohexane-1-carboxylate, is subjected to hydrogenation in the presence of a chiral catalyst. The reaction is carried out in a high-pressure reactor to achieve high yields and purity of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products
Oxidation: Formation of ethyl 3-oxocyclohexane-1-carboxylate or ethyl 3-carboxycyclohexane-1-carboxylate.
Reduction: Formation of ethyl 3-hydroxycyclohexane-1-methanol.
Substitution: Formation of ethyl 3-chlorocyclohexane-1-carboxylate or ethyl 3-aminocyclohexane-1-carboxylate.
Aplicaciones Científicas De Investigación
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes.
Mecanismo De Acción
The mechanism of action of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-Ethyl3-hydroxycyclohexane-1-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Ethyl 3-hydroxycyclohexane-1-carboxylate: The racemic mixture containing both (3R) and (3S) enantiomers.
Ethyl 3-oxocyclohexane-1-carboxylate: The precursor compound used in the synthesis of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate.
Uniqueness
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (3R) configuration can result in different reactivity and interactions compared to its (3S) enantiomer or the racemic mixture. This makes it a valuable compound for enantioselective synthesis and applications requiring high stereochemical purity.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
ethyl (3R)-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7?,8-/m1/s1 |
Clave InChI |
BGAOLPQGOBDXBH-BRFYHDHCSA-N |
SMILES isomérico |
CCOC(=O)C1CCC[C@H](C1)O |
SMILES canónico |
CCOC(=O)C1CCCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



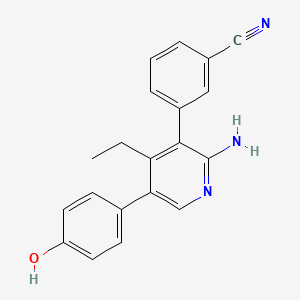

![[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B13116166.png)
![2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13116167.png)

